Physicochemical Profiling and Synthetic Utility of Benzyl(2-chloro-2,2-difluoroethyl)amine in Medicinal Chemistry
Physicochemical Profiling and Synthetic Utility of Benzyl(2-chloro-2,2-difluoroethyl)amine in Medicinal Chemistry
Executive Summary
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorinated and chlorinated moieties is a proven tactic to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. Benzyl(2-chloro-2,2-difluoroethyl)amine (CAS: 958643-27-1) [1] emerges as a highly specialized and versatile molecular building block. Characterized by a benzyl-protected secondary amine tethered to a highly electron-withdrawing chlorodifluoroethyl group, this compound serves as a critical intermediate. It is predominantly utilized for the installation of lipophilic bioisosteres and acts as a direct precursor to gem-difluoroaziridines—strained heterocyclic systems highly sought after in the development of kinase inhibitors and GPCR ligands.
This technical guide dissects the physicochemical properties of Benzyl(2-chloro-2,2-difluoroethyl)amine, maps its synthetic utility, and provides self-validating experimental protocols grounded in authoritative chemical literature.
Physicochemical Properties & Structural Analysis
The unique reactivity and utility of Benzyl(2-chloro-2,2-difluoroethyl)amine are dictated by the interplay between the sterically demanding benzyl group and the electronically deficient 2-chloro-2,2-difluoroethyl moiety.
Quantitative Data Summary
The following table summarizes the core physicochemical parameters of the compound[2]:
| Property | Value |
| IUPAC Name | N-benzyl-2-chloro-2,2-difluoroethan-1-amine |
| CAS Registry Number | 958643-27-1 |
| Molecular Formula | C9H10ClF2N |
| Molecular Weight | 205.63 g/mol |
| Estimated LogP | ~2.8 |
| Estimated pKa (Secondary Amine) | 5.5 – 6.5 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 (N, F, F) |
Causality of Electronic Effects
The most critical physicochemical feature of this molecule is the profound inductive (-I) effect exerted by the terminal −CF2Cl group. Standard benzylamine exhibits a pKa of approximately 9.3, existing predominantly in a protonated state at physiological pH. However, the highly electronegative fluorine and chlorine atoms withdraw electron density through the sigma-bond framework. This significantly reduces the electron density on the nitrogen lone pair, dropping the estimated pKa to the 5.5–6.5 range.
Application Insight: In drug design, incorporating a 2-chloro-2,2-difluoroethyl group is a deliberate strategy to attenuate amine basicity. This reduction in basicity enhances passive membrane permeability (by increasing the fraction of un-ionized drug in the gut) and frequently mitigates off-target hERG channel liabilities, which are notoriously driven by highly basic aliphatic amines.
Synthetic Workflows & Reactivity Mapping
Benzyl(2-chloro-2,2-difluoroethyl)amine is not merely an end-product; it is a dynamic hub for further synthetic elaboration. Its primary applications fall into three distinct pathways:
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Synthesis of the Core Scaffold: Achieved via the reductive amination of chlorodifluoroacetaldehyde with benzylamine [3].
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Formation of gem-Difluoroaziridines: The compound undergoes a base-mediated intramolecular 1,3-elimination of chloride to yield 1-benzyl-2,2-difluoroaziridine. This is a rare and highly valuable transformation, as gem-difluoroaziridines are notoriously difficult to synthesize via standard carbene-addition methods [4].
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Library Generation: The secondary amine can be readily N-alkylated or N-acylated to generate diverse screening libraries.
Synthetic workflow and reactivity map of Benzyl(2-chloro-2,2-difluoroethyl)amine.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes the mechanistic rationale (causality) behind the choice of reagents and conditions.
Protocol 1: Synthesis of Benzyl(2-chloro-2,2-difluoroethyl)amine
Objective: High-yield synthesis via reductive amination.
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Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve benzylamine (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).
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Imine Formation: Add chlorodifluoroacetaldehyde (1.1 equiv) dropwise at 0 °C. Stir for 2 hours at room temperature.
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Causality: Pre-forming the imine before the addition of the reducing agent prevents the premature reduction of the highly electrophilic chlorodifluoroacetaldehyde into its corresponding alcohol.
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Reduction: Cool the mixture back to 0 °C. Add Sodium triacetoxyborohydride ( NaBH(OAc)3 ) (1.5 equiv) in portions.
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Causality: NaBH(OAc)3 is chosen over NaBH4 because it is a milder, sterically hindered reducing agent. It selectively reduces the protonated iminium ion without attacking the unreacted aldehyde or the carbon-halogen bonds.
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Quench & Workup: After 12 hours of stirring at room temperature, quench the reaction with saturated aqueous NaHCO3 . Extract with dichloromethane (DCM). Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate in vacuo.
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Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure secondary amine.
Protocol 2: Synthesis of 1-Benzyl-2,2-difluoroaziridine via 1,3-Elimination
Objective: Base-mediated intramolecular cyclization.
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Preparation: Dissolve Benzyl(2-chloro-2,2-difluoroethyl)amine (1.0 equiv) in anhydrous Tetrahydrofuran (THF) (0.1 M) under a nitrogen atmosphere. Cool to 0 °C.
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Deprotonation: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
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Causality: The electron-withdrawing nature of the −CF2Cl group renders the amine proton sufficiently acidic to be removed by NaH. A strong, non-nucleophilic base is strictly required; using a nucleophilic base (like alkoxides) would result in competitive SN2 attack at the highly electrophilic −CF2Cl carbon, leading to ether byproducts rather than cyclization.
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Cyclization: Allow the reaction to warm to room temperature and stir for 4 hours. The formation of the amide anion triggers an intramolecular nucleophilic attack, expelling the chloride leaving group.
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Workup: Carefully quench with ice water. Extract with diethyl ether ( Et2O ). Wash with brine, dry over MgSO4 , and concentrate carefully (aziridines can be volatile and acid-sensitive).
Mechanism of base-mediated 1,3-elimination to form gem-difluoroaziridine.
Conclusion
Benzyl(2-chloro-2,2-difluoroethyl)amine is a highly specialized reagent whose value lies in its unique electronic properties. By strategically utilizing the severe inductive pull of the chlorodifluoroethyl group, medicinal chemists can effectively tune amine basicity for optimized pharmacokinetics. Furthermore, its capacity to undergo 1,3-elimination provides a robust, scalable pathway to gem-difluoroaziridines, bypassing the severe limitations of traditional carbene-based aziridination methods.
References
- AiFChem. "958643-27-1 | N-benzyl-2-chloro-2,2-difluoroethan-1-amine". AiFChem Catalog.
- Hoffman Fine Chemicals. "Building Blocks & Reagents: 958643-27-1 | N-(2-Chloro-2,2-difluoroethyl)benzenemethanamine". Hoffman Fine Chemicals.
- The Journal of Organic Chemistry. "Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via [1,3]-Proton Shift Reaction". ACS Publications.
- University of Huddersfield. "Synthesis of gem-difluoroaziridines via 1,3-elimination of chloride from 2-chloro-2,2-difluoroethylamine derived compounds". University of Huddersfield Repository.
